2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Description
2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of bicyclic lactones, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo2.2.1 ....
Properties
IUPAC Name |
(2-methoxyphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-15(2)16(3)9-10-17(15,22-13(16)18)14(19)21-12-8-6-5-7-11(12)20-4/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZNYUVTRHOJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3=CC=CC=C3OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate typically involves multiple steps, starting with the formation of the bicyclic lactone core[_{{{CITATION{{{2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1 ...](https://www.bidepharm.com/products/13429-83-9.html). One common approach is the cyclization of a precursor molecule under acidic conditions[{{{CITATION{{{1{4,7,7-TRIMETHYL-3-OXO-2-OXA-BICYCLO(2.2.1)HEPTANE-1 ... - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/r522635)[{{{CITATION{{{2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo2.2.1 .... The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product[{{{CITATION{{{1{4,7,7-TRIMETHYL-3-OXO-2-OXA-BICYCLO(2.2.1)HEPTANE-1 ... - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/r522635)[{{{CITATION{{{_2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo2.2.1 ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields[_{{{CITATION{{{2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1 ...](https://www.bidepharm.com/products/13429-83-9.html). The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process[{{{CITATION{{{1{4,7,7-TRIMETHYL-3-OXO-2-OXA-BICYCLO(2.2.1)HEPTANE-1 ... - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/r522635)[{{{CITATION{{{_2{CAS:13429-83-9, (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo2.2.1 ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The presence of the lactone ring makes it susceptible to oxidation reactions, which can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can be employed to modify the functional groups within the molecule, potentially leading to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate: has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: : The compound's biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: : Its derivatives may be investigated for their pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: : The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate: can be compared with other similar compounds, such as:
4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Sulfonium, triphenyl-, salt with 2-sulfoethyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
These compounds share similar structural features but differ in their functional groups and substituents, leading to variations in their chemical and biological properties.
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